molecular formula C27H29N3O3 B2831671 1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894009-08-6

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2831671
CAS RN: 894009-08-6
M. Wt: 443.547
InChI Key: PQEBBXCMZZKYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as DBU, is a chemical compound that has been widely studied for its potential therapeutic applications. DBU is a urea derivative that has been found to exhibit potent biological activity, making it an attractive target for drug development.

Scientific Research Applications

Synthesis and Analytical Applications

  • Stable Isotope Labeling for Analytical Purposes: A related compound, AR-A014418, was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This technique is crucial for accurate drug absorption and pharmacokinetics studies, emphasizing the importance of such compounds in enhancing analytical methodologies (Liang, Wang, Yan, & Wang, 2020).

Biological Activities and Drug Discovery

  • Potential Anti-inflammatory and Analgesic Agents

    A series of derivatives structurally related to the compound were synthesized and evaluated for their anti-inflammatory and analgesic properties. This research indicates the potential of such compounds as dual inhibitors of prostaglandin and leukotriene synthesis, offering a pathway to developing new medications with reduced side effects (Ikuta, Shirota, Kobayashi, Yamagishi, Yamada, Yamatsu, & Katayama, 1987).

  • Inhibition of Uridine Phosphorylase

    Compounds like 5-Benzylacyclouridine and its derivatives have been identified as potent inhibitors of uridine phosphorylase. This enzyme plays a role in the salvage pathway of pyrimidine metabolism, and its inhibition is of interest in cancer therapy, underscoring the therapeutic relevance of such molecules (Niedzwicki, Chu, el Kouni, Rowe, & Cha, 1982).

Chemical and Material Science

  • Conducting Polymers from Low Oxidation Potential Monomers

    Research into derivatized bis(pyrrol-2-yl) arylenes, which share a conceptual framework with the compound of interest, has been conducted to develop conducting polymers. These materials are synthesized via electropolymerization from monomers that oxidize at relatively low potentials, aiming for applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

  • Enzyme Mimics and Catalysis

    The study of iron(III) complexes with sterically hindered ligands serves as functional models for catechol 1,2-dioxygenases. This research, while not directly involving the specified urea derivative, showcases the broader interest in designing molecule-based systems that mimic the behavior of enzymes, contributing to the understanding of biochemical processes and the development of new catalytic strategies (Velusamy, Mayilmurugan, & Palaniandavar, 2004).

properties

IUPAC Name

1,1-dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3/c1-2-33-25-15-13-24(14-16-25)30-20-23(17-26(30)31)28-27(32)29(18-21-9-5-3-6-10-21)19-22-11-7-4-8-12-22/h3-16,23H,2,17-20H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBBXCMZZKYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Dibenzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.